

# Application Notes: c-di-AMP Diammonium as a Vaccine Adjuvant in Mice

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Compound of Interest		
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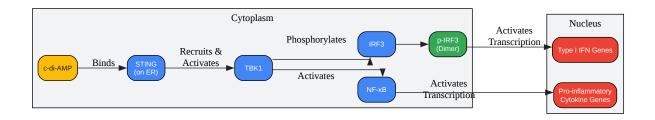
#### Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern (PAMP), it is recognized by the host's innate immune system, triggering a robust immune response that enhances both the magnitude and quality of the adaptive response to co-administered antigens.[1][2] Its ability to stimulate strong humoral and cellular immunity, including balanced T helper (Th)1, Th2, and Th17 responses, makes it a versatile candidate for vaccines against a wide range of pathogens.[3][4][5]

#### Mechanism of Action

c-di-AMP exerts its adjuvant effects primarily through the activation of the STING (Stimulator of Interferon Genes) pathway. [6][7][8] Upon entering the cytoplasm of an antigen-presenting cell (APC) such as a dendritic cell or macrophage, c-di-AMP directly binds to the STING protein located on the endoplasmic reticulum. [8][9][10] This binding event initiates a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[11] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of Type I interferons (e.g., IFN- $\beta$ ).[3][11] This signaling cascade also activates the NF- $\kappa$ B pathway, leading to the production of pro-inflammatory cytokines.[11][12] The resulting cytokine milieu and the upregulation of co-stimulatory molecules on APCs are critical for priming potent antigen-specific T and B cell responses.[3][9]





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Caption: c-di-AMP activates the STING pathway, leading to IFN and cytokine production.

## **Data Presentation**

The following tables summarize quantitative data from murine studies investigating c-di-AMP as a vaccine adjuvant.

Table 1: Summary of c-di-AMP Diammonium Adjuvant Dosing and Administration in Mice



Mouse Strain	Antigen	c-di-AMP Dose per Mouse	Route of Administration	Key Findings
BALB/c	β-Galactosidase (β-Gal)	5 μg	Intramuscular (i.m.)	Combined with alum, c-di-AMP promoted a balanced IgG1/IgG2a antibody response and enhanced Th1, Th2, and Th17 cytokine production.[6]
C57BL/6	Ovalbumin (OVA)	Not specified	Subcutaneous (s.c.)	c-di-AMP induced significantly stronger CTL, Th1, and IFNy- producing CD8+ memory T cell responses compared to a poly(I:C)/CpG formulation.[13]



C57BL/6	Ovalbumin (OVA)	10 μg	Pulmonary	Co- administration with chitosan- OVA nanoparticles resulted in strong proliferation of CD8+ T cells and a Th1/Th17- dominated cytokine profile. [14]
General	N/A	5 - 50 μg	Mucosal or Parenteral	Recommended working concentration for in vivo mouse studies.[4]

Table 2: Immunological Outcomes with c-di-AMP Adjuvanted Vaccines in Mice



Immune Parameter	Adjuvant Group	Result	Key Observation
Antigen-Specific IgG	c-di-AMP	Significantly Increased	c-di-AMP is a potent stimulator of humoral immunity, leading to high antibody titers.[6] [13]
lgG1/lgG2a Ratio	Alum only	> 40 (Th2-biased)	Alum primarily drives a Th2-type response, characterized by high levels of IgG1.[5][6]
Alum + c-di-AMP	~ 3 (Balanced Th1/Th2)	The addition of c-di-AMP shifts the immune response towards a more balanced Th1/Th2 profile, increasing the production of IgG2a.	
T-Cell Proliferation	c-di-AMP	Significantly Increased	Splenocytes from immunized mice show enhanced proliferation upon re-stimulation with the antigen.[3]
Th1 Cytokines (IFN-γ, IL-2)	c-di-AMP or Alum + c- di-AMP	Significantly Increased	Indicates a strong cellular immune response, crucial for clearing intracellular pathogens.[6]
Th2 Cytokines (IL-4, IL-5)	Alum + c-di-AMP	Significantly Increased	Demonstrates that c-di-AMP can enhance Th2 responses in combination with other adjuvants.[6]

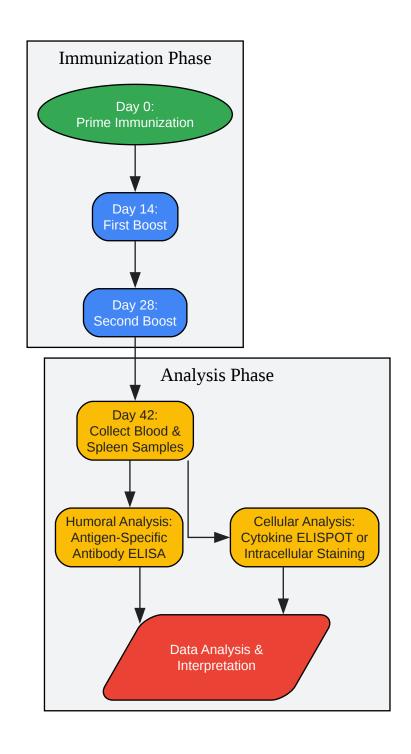


Th17 Cytokines (IL- 17A)	c-di-AMP or Alum + c- di-AMP	Significantly Increased	Suggests induction of an inflammatory response important for mucosal immunity and defense against extracellular bacteria and fungi.[6][14]
CTL Response	c-di-AMP	Significantly Increased	c-di-AMP is effective at inducing cytotoxic T lymphocyte (CTL) responses through mechanisms like cross-priming.[6][13]

# **Experimental Workflow**

A typical in vivo study to evaluate c-di-AMP as a vaccine adjuvant in mice follows a structured workflow from immunization to immunological analysis.





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Caption: Standard workflow for mouse immunization and subsequent immunological analysis.

## **Detailed Experimental Protocols**

Protocol 1: Preparation and Administration of c-di-AMP Adjuvanted Vaccine



This protocol describes the preparation of a vaccine formulation containing **c-di-AMP diammonium** salt and a soluble protein antigen for administration in mice.

#### Materials:

- c-di-AMP diammonium salt, VacciGrade<sup>™</sup> or equivalent sterile, endotoxin-low grade (InvivoGen, Creative Diagnostics).[4][12]
- · Soluble protein antigen of interest.
- Sterile, endotoxin-free physiological saline or phosphate-buffered saline (PBS).
- Sterile microcentrifuge tubes and syringes.

#### Procedure:

- Reconstitution of c-di-AMP:
  - Aseptically add sterile, endotoxin-free physiological water or saline to the lyophilized c-di-AMP vial to achieve a desired stock concentration (e.g., 2 mg/mL).[4]
  - Mix gently by pipetting up and down until fully dissolved. Avoid vigorous vortexing.
  - Prepare single-use aliquots and store at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[4]
- Vaccine Formulation:
  - On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.
  - In a sterile microcentrifuge tube, combine the required volume of antigen solution with the desired dose of c-di-AMP (typically 5-10 μg per mouse).
  - $\circ$  Add sterile saline or PBS to reach the final injection volume (e.g., 50  $\mu$ L for intramuscular or 100  $\mu$ L for subcutaneous injection).
  - Mix gently by flicking the tube or brief, low-speed vortexing. Keep the formulation on ice until administration.



#### • Administration to Mice:

- Intramuscular (i.m.): Inject 50 μL of the vaccine formulation into the tibialis anterior or quadriceps muscle of an anesthetized mouse.
- $\circ$  Subcutaneous (s.c.): Inject 100  $\mu$ L of the formulation into the scruff of the neck or the base of the tail.
- $\circ$  Intranasal (i.n.): Under light anesthesia, administer 10-20  $\mu$ L of the formulation into each nostril, allowing the mouse to inhale the liquid.

Protocol 2: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines the steps for a standard indirect ELISA to quantify antigen-specific IgG, IgG1, and IgG2a titers in mouse serum.[1][15][16]

#### Materials:

- 96-well high-binding ELISA plates.
- Coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).
- Wash buffer (PBS with 0.05% Tween-20, PBS-T).
- Blocking buffer (e.g., PBS-T with 2-5% non-fat dry milk or BSA).
- HRP-conjugated secondary antibodies (goat anti-mouse IgG, IgG1, IgG2a).
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>).
- Microplate reader.

#### Procedure:

• Plate Coating: Coat wells with 100  $\mu L$  of antigen solution (1-5  $\mu g/mL$  in coating buffer) and incubate overnight at 4°C.[16]



- Washing: Discard the coating solution and wash plates 3 times with wash buffer.
- Blocking: Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
- Sample Incubation: Discard blocking buffer and wash plates 3 times. Add 100  $\mu$ L of serially diluted mouse serum (starting at 1:50 or 1:100 in blocking buffer) to the wells. Incubate for 2 hours at RT.
- Secondary Antibody Incubation: Wash plates 5 times. Add 100 μL of the appropriate HRPconjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.
- Development: Wash plates 5 times. Add 100 μL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping and Reading: Stop the reaction by adding 50 μL of stop solution. Read the optical density (OD) at 450 nm within 30 minutes.
- Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a pre-determined cut-off (e.g., 2-3 times the OD of preimmune serum).

Protocol 3: Measurement of Antigen-Specific T-Cell Responses by ELISPOT

This protocol is for an IFN-y ELISPOT assay to enumerate antigen-specific T cells from immunized mouse splenocytes.[17][18]

#### Materials:

- 96-well PVDF membrane ELISPOT plates.
- Anti-mouse IFN-y capture antibody.
- Biotinylated anti-mouse IFN-y detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or -HRP conjugate.
- BCIP/NBT or AEC substrate.

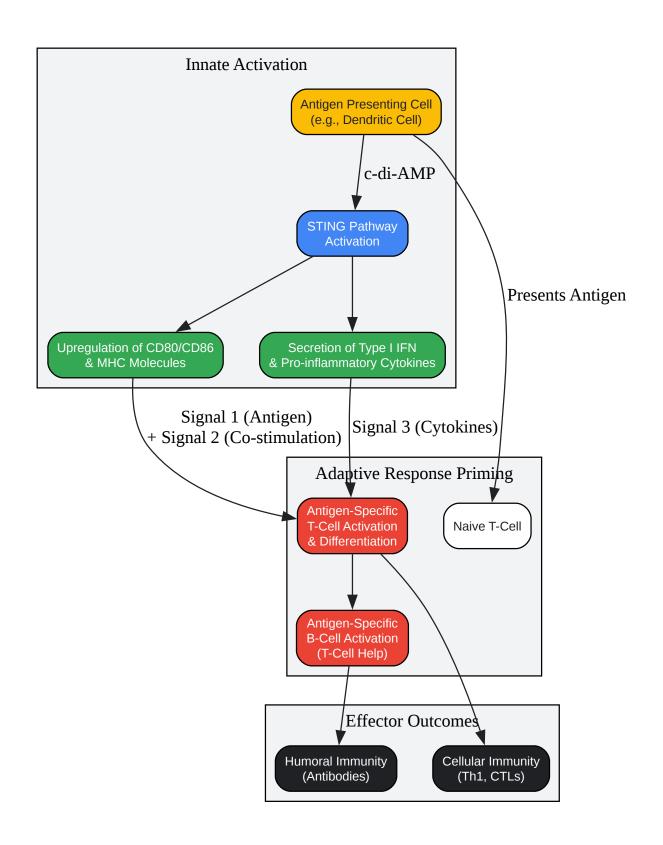


- Complete RPMI-1640 medium.
- Antigen or specific peptides for re-stimulation.
- Concanavalin A (positive control).

#### Procedure:

- Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol, wash with sterile PBS, then coat with anti-mouse IFN-y capture antibody overnight at 4°C.[18]
- Cell Preparation: On the day of the assay, prepare a single-cell suspension of splenocytes from immunized mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells in complete RPMI medium.
- Cell Plating and Stimulation: Wash and block the coated plate with complete RPMI medium. Add splenocytes to wells (e.g., 2.5 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/well). Add the specific antigen, peptide pool, or medium (negative control) to the respective wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Discard cells and wash the plate with PBS-T. Add biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at RT.
- Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at RT.
- Spot Development: Wash the plate and add the appropriate substrate. Monitor for the appearance of spots. Stop the reaction by washing thoroughly with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.





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Caption: c-di-AMP enhances immunity by activating APCs to effectively prime T and B cells.



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